![molecular formula C14H6Mg2O6 B13728539 Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is a metal-organic framework (MOF) compound that has garnered significant attention due to its unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of magnesium salts with 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylic acid under controlled conditions. One common method includes the use of N,N’-dimethylethylenediamine to expand the MOF-74 framework, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of high-throughput synthesis techniques and continuous flow reactors can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents, leading to the formation of oxidized products.
Reduction: It can be reduced under specific conditions, often involving reducing agents like lithium biphenyl.
Substitution: The biphenyl moiety allows for electrophilic substitution reactions, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium biphenyl, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a material for gas separation and storage.
Biology: Investigated for its potential use in drug delivery systems due to its porous structure.
Medicine: Explored for its potential in targeted drug delivery and as a component in medical imaging agents.
Mecanismo De Acción
The mechanism by which Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects is primarily related to its ability to interact with various molecular targets through its porous structure. The compound can adsorb gases like carbon dioxide due to the strong interaction between the metal centers and the gas molecules . This adsorption process is facilitated by the coordination of N,N’-dimethylethylenediamine at the magnesium centers, which enhances the compound’s selectivity and capacity for gas capture .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium 4,4’-dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylate: Similar in structure but differs in the functional groups attached to the biphenyl moiety.
Magnesium 4,4’-dioxido-2,5-benzene-dicarboxylate: Another MOF with similar applications but different structural properties.
Uniqueness
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to its expanded MOF-74 framework, which provides enhanced gas adsorption properties and stability under various conditions .
Propiedades
Fórmula molecular |
C14H6Mg2O6 |
|---|---|
Peso molecular |
318.80 g/mol |
Nombre IUPAC |
dimagnesium;5-(3-carboxylato-4-oxidophenyl)-2-oxidobenzoate |
InChI |
InChI=1S/C14H10O6.2Mg/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H,(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Clave InChI |
HTYLNXUFCJXFHK-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[O-])C(=O)[O-])C(=O)[O-])[O-].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



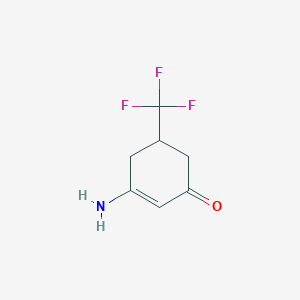
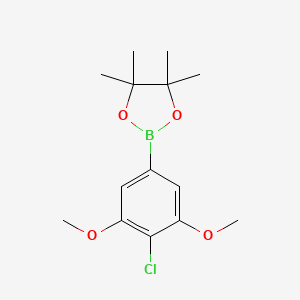
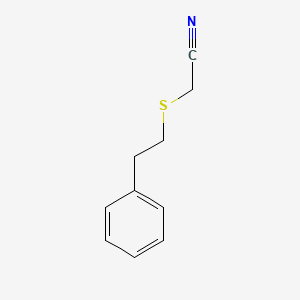
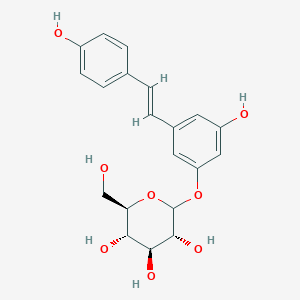
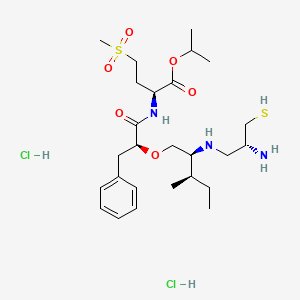
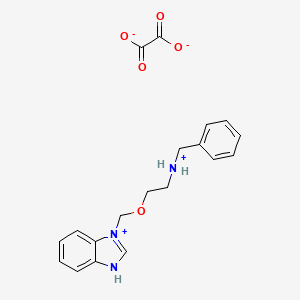

![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
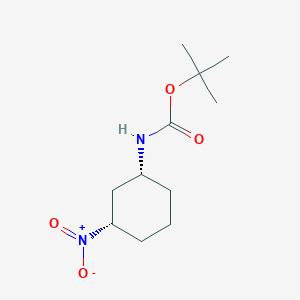
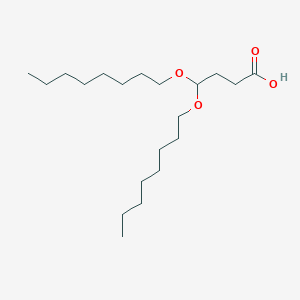
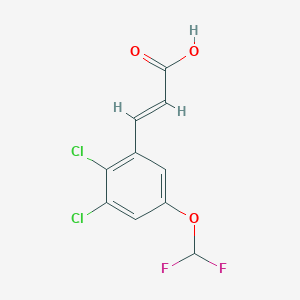
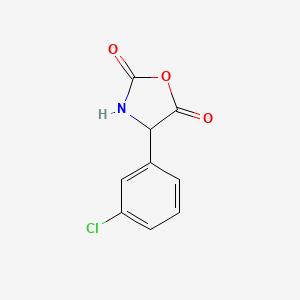
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
